3-(Phenylmethanesulfonamido)benzoic acid

Description

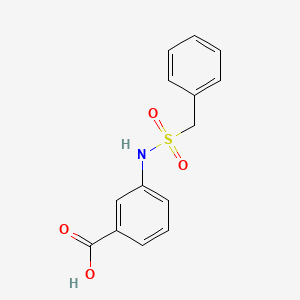

3-(Phenylmethanesulfonamido)benzoic acid is a benzoic acid derivative featuring a phenylmethanesulfonamido (-SO₂NH-CH₂C₆H₅) group at the 3-position of the aromatic ring. This compound combines the carboxylic acid functionality of benzoic acid with a sulfonamide group, which is known to influence solubility, acidity, and biological interactions. The phenylmethanesulfonamido substituent introduces steric bulk and electron-withdrawing effects, which may modulate the compound’s pharmacokinetic and pharmacodynamic properties compared to simpler benzoic acid derivatives.

Properties

IUPAC Name |

3-(benzylsulfonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-14(17)12-7-4-8-13(9-12)15-20(18,19)10-11-5-2-1-3-6-11/h1-9,15H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKUOKKSPSEHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254222 | |

| Record name | 3-[[(Phenylmethyl)sulfonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860699-55-4 | |

| Record name | 3-[[(Phenylmethyl)sulfonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860699-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(Phenylmethyl)sulfonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylmethanesulfonamido)benzoic acid typically involves the reaction of benzoic acid derivatives with sulfonamide compounds. One common method is the reaction of 3-aminobenzoic acid with benzylsulfonyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylmethanesulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(Phenylmethanesulfonamido)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Phenylmethanesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to antimicrobial effects . Additionally, the compound may interact with other enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The sulfonamido benzoic acid family includes several structural analogs differing in substituents on the phenyl or sulfonamide groups. Key examples from recent studies include:

Key Observations :

- Electron-withdrawing groups (e.g., -F) increase the acidity of the carboxylic acid moiety, enhancing solubility in aqueous media .

- Methyl linkers (e.g., in and compounds) introduce flexibility but may reduce membrane permeability due to increased hydrophilicity.

- Aminobenzamido derivatives () demonstrate that electron-donating groups (e.g., glycine anhydride) improve antitubercular efficacy, suggesting similar optimization strategies could apply to sulfonamido analogs .

Physicochemical Properties

- Acidity : The sulfonamide group’s electron-withdrawing nature lowers the pKa of the carboxylic acid compared to unsubstituted benzoic acid (pKa ~4.2). For example, fluorinated analogs () likely have pKa values <3.5, enhancing ionization in physiological conditions.

- Solubility: Benzoic acid derivatives with polar substituents (e.g., -SO₂NH-) exhibit higher water solubility than nonpolar analogs. However, bulky phenyl groups (e.g., phenylmethane in the target compound) may counteract this by introducing hydrophobicity .

- Extractability: Studies on benzoic acid extraction () show that substituents affecting hydrophobicity (e.g., -SO₂NH-CH₂C₆H₅) could reduce distribution coefficients (m) compared to simpler acids like phenol or unsubstituted benzoic acid .

Biological Activity

3-(Phenylmethanesulfonamido)benzoic acid, with CAS number 860699-55-4, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features, which may influence its interaction with biological targets and its overall efficacy in various therapeutic contexts.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H13NO4S

- Molecular Weight : 273.31 g/mol

- Functional Groups : Sulfonamide, carboxylic acid, and aromatic ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The sulfonamide group is known for its role in inhibiting enzymes such as carbonic anhydrase and certain bacterial dihydropteroate synthases. These interactions may lead to the modulation of metabolic pathways, providing therapeutic benefits, particularly in antimicrobial and anti-inflammatory applications.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism often involves competitive inhibition of the enzyme involved in folate synthesis in bacteria. Studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Streptococcus pneumoniae

A comparative study demonstrated that the minimum inhibitory concentrations (MIC) for these bacteria were significantly lower for sulfonamide derivatives than for traditional antibiotics, indicating a promising alternative in antibiotic therapy .

Anti-inflammatory Activity

In addition to antimicrobial effects, sulfonamide derivatives have been investigated for their anti-inflammatory properties. The compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. In vitro studies revealed that treatment with this compound led to a decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in cultured macrophages .

Clinical Evaluation

A clinical trial evaluated the efficacy of a related sulfonamide compound in patients with chronic inflammatory diseases. The results indicated a significant reduction in symptom severity among participants treated with the sulfonamide compared to those receiving a placebo. This study highlighted the potential role of sulfonamides in managing chronic inflammatory conditions .

Pharmacokinetics

Pharmacokinetic studies on related compounds suggest that this compound exhibits favorable absorption and distribution characteristics. The compound demonstrated a bioavailability of approximately 50% when administered orally, with peak plasma concentrations reached within 2 hours post-dose .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.